5-methyl-4-(4-morpholinylsulfonyl)-2,1,3-benzothiadiazole
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Description
5-methyl-4-(4-morpholinylsulfonyl)-2,1,3-benzothiadiazole is a useful research compound. Its molecular formula is C11H13N3O3S2 and its molecular weight is 299.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 299.03983363 g/mol and the complexity rating of the compound is 419. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antifungal Agents
Research has explored derivatives of 1,3,4-thiadiazole, including structures related to 5-Methyl-4-(4-Morpholinylsulfonyl)-2,1,3-Benzothiadiazole, for their potential as antimicrobial and antifungal agents. Specifically, Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine were synthesized and showed notable antimicrobial activities against various strains, highlighting their potential utility in developing new antimicrobial therapies (Gür et al., 2020).
Anticancer Activity
The synthesis and evaluation of novel sulfonamide derivatives, including those related to this compound, have shown promising anticancer activities. Specifically, certain compounds demonstrated significant cytotoxic effects on breast and colon cancer cell lines, suggesting their potential as lead compounds for anticancer drug development (Ghorab et al., 2015).
Antitumor Properties
A study on 2-(4-aminophenyl)benzothiazoles, structurally related to this compound, revealed their highly selective and potent antitumor properties. These compounds induce cytochrome P450 1A1, which is crucial for their antitumor activity, and generate DNA adducts in sensitive tumor cells, both in vitro and in vivo. This mechanism underlines their potential as antitumor agents (Leong et al., 2003).
Synthetic Methodology
Research has also focused on the synthesis of o-sulfamidotriazobenzenes from compounds like 1,1'-sulfonylbis(benzotriazole), which shares a sulfonamide linkage with this compound. These synthetic methodologies contribute to the development of novel compounds with potential applications in various fields, including medicinal chemistry (Katritzky et al., 2007).
Properties
IUPAC Name |
4-[(5-methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3S2/c1-8-2-3-9-10(13-18-12-9)11(8)19(15,16)14-4-6-17-7-5-14/h2-3H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGLKSERAIQXWCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NSN=C2C=C1)S(=O)(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.